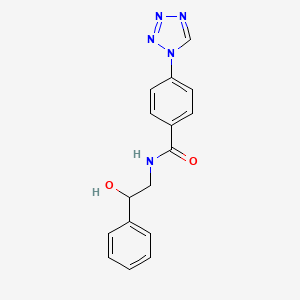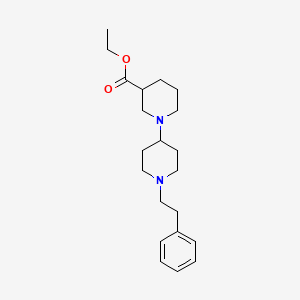
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminobenzamide, 2-bromo-2-phenylethanol, and sodium azide.
Step 1: The 4-aminobenzamide is reacted with 2-bromo-2-phenylethanol under basic conditions to form N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide.
Step 2: The intermediate is then subjected to a cyclization reaction with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, yielding N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-(2-oxo-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzylamine.
Substitution: Formation of various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
- Studied for its ability to interact with specific biological targets.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxy-phenylethyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
N-(2-hydroxy-2-phenylethyl)-4-aminobenzamide: Lacks the tetrazole ring, making it less versatile in terms of reactivity.
N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide, affecting its chemical properties and reactivity.
Uniqueness:
- The combination of a hydroxy-phenylethyl group and a tetrazole ring in a benzamide framework provides a unique set of chemical properties.
- The presence of both hydrophilic and hydrophobic groups allows for diverse interactions with biological targets and materials.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-4-2-1-3-5-12)10-17-16(23)13-6-8-14(9-7-13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUGZTYUSFBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073366.png)
![ethyl 4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6073369.png)
![(4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone](/img/structure/B6073375.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073389.png)
![3-[[4-[3-(2-Phenylethyl)piperidin-1-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B6073395.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)

![N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6073442.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6073452.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
